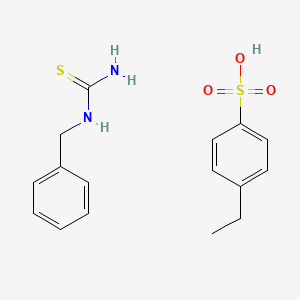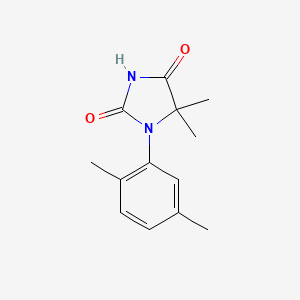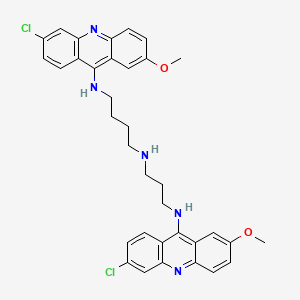
4-(Chlorocarbonyl)phenyl heptyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorocarbonyl)phenyl heptyl carbonate is an organic compound characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a heptyl carbonate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl heptyl carbonate typically involves the reaction of 4-(Chlorocarbonyl)phenol with heptyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and a base such as pyridine or triethylamine is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chlorocarbonyl)phenyl heptyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Chlorocarbonyl)phenol and heptyl alcohol.
Esterification: The phenyl group can participate in esterification reactions with carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Esterification: Carboxylic acids in the presence of acid catalysts like sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl heptyl carbonates.
Hydrolysis: Formation of 4-(Chlorocarbonyl)phenol and heptyl alcohol.
Esterification: Formation of esters with various carboxylic acids.
Aplicaciones Científicas De Investigación
4-(Chlorocarbonyl)phenyl heptyl carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel polymers and coatings.
Pharmaceuticals: Investigated for its potential as a building block in drug synthesis.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 4-(Chlorocarbonyl)phenyl heptyl carbonate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen or carbon-oxygen bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chlorocarbonyl)phenyl acetate
- 4-(Chlorocarbonyl)phenyl butyl carbonate
- 4-(Chlorocarbonyl)phenyl hexyl carbonate
Uniqueness
4-(Chlorocarbonyl)phenyl heptyl carbonate is unique due to its specific heptyl carbonate chain, which imparts distinct physical and chemical properties compared to its shorter or longer chain analogs
Propiedades
Número CAS |
57403-56-2 |
|---|---|
Fórmula molecular |
C15H19ClO4 |
Peso molecular |
298.76 g/mol |
Nombre IUPAC |
(4-carbonochloridoylphenyl) heptyl carbonate |
InChI |
InChI=1S/C15H19ClO4/c1-2-3-4-5-6-11-19-15(18)20-13-9-7-12(8-10-13)14(16)17/h7-10H,2-6,11H2,1H3 |
Clave InChI |
RLHGMICKLPTWIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


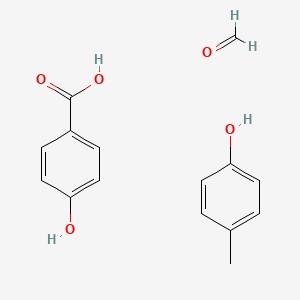
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)
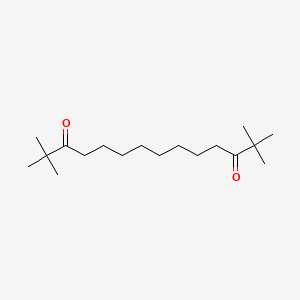


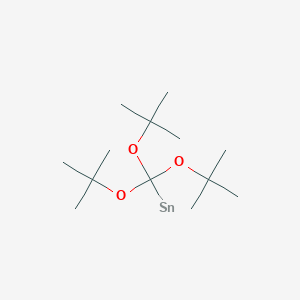
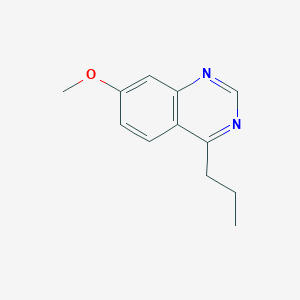
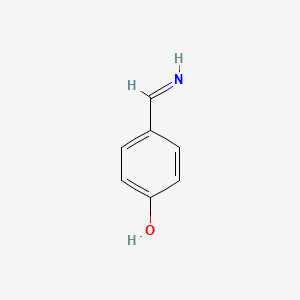
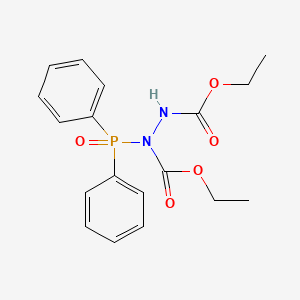
![1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]](/img/structure/B14625350.png)
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)benzoyl]benzoic acid](/img/structure/B14625356.png)
